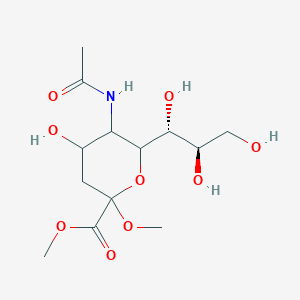

![molecular formula C10H16NO15P3 B12285402 [[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)

[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

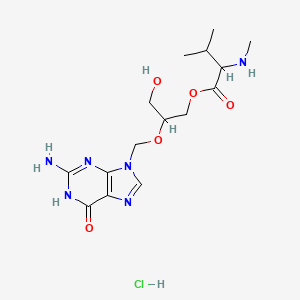

Le 5'-triphosphate de 3-désoxyuridine est un analogue structurel de l'uridine, un nucléoside qui joue un rôle crucial dans la biosynthèse de l'acide ribonucléique (ARN). Ce composé est connu pour sa capacité à inhiber la biosynthèse du cytidine-5'-triphosphate en inhibant de manière compétitive la cytidine triphosphate synthétase . Cette inhibition est significative dans divers contextes biochimiques et pharmacologiques, en particulier dans la recherche sur le cancer et les études antivirales.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 5'-triphosphate de 3-désoxyuridine implique généralement la conversion de la 3-désoxyuridine en sa forme triphosphate. Ce processus comprend des étapes de phosphorylation qui nécessitent des réactifs et des conditions spécifiques.Des étapes ultérieures impliquent la déprotection et une phosphorylation supplémentaire pour obtenir la forme triphosphate .

Méthodes de Production Industrielle : La production industrielle du 5'-triphosphate de 3-désoxyuridine implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de synthétiseurs automatisés et de mesures strictes de contrôle de la qualité pour surveiller le processus de synthèse .

Analyse Des Réactions Chimiques

Types de Réactions : Le 5'-triphosphate de 3-désoxyuridine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogénures et les agents alkylants.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de divers analogues substitués .

4. Applications de la Recherche Scientifique

Le 5'-triphosphate de 3-désoxyuridine a de nombreuses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil biochimique pour étudier l'inhibition enzymatique et le métabolisme des nucléosides.

Biologie : Employé dans les études de la synthèse et de la fonction de l'ARN, en particulier dans le contexte de la réplication virale.

5. Mécanisme d'Action

Le principal mécanisme d'action du 5'-triphosphate de 3-désoxyuridine implique l'inhibition de la cytidine triphosphate synthétase. Cette enzyme est cruciale pour la biosynthèse du cytidine-5'-triphosphate, un composant clé de l'ARN. En inhibant cette enzyme, le 5'-triphosphate de 3-désoxyuridine réduit efficacement la disponibilité du cytidine-5'-triphosphate, inhibant ainsi la synthèse de l'ARN. Ce mécanisme est particulièrement pertinent dans les cellules cancéreuses, où la synthèse rapide de l'ARN est essentielle à la prolifération cellulaire .

Composés Similaires :

Uridine : Un nucléoside naturel impliqué dans la synthèse de l'ARN.

Cytidine : Un autre nucléoside qui joue un rôle crucial dans la synthèse de l'ARN et de l'ADN.

5-Azacytidine : Un analogue de nucléoside utilisé en chimiothérapie pour sa capacité à inhiber la méthylation de l'ADN.

Unicité : Le 5'-triphosphate de 3-désoxyuridine est unique en raison de son inhibition spécifique de la cytidine triphosphate synthétase, ce qui le distingue des autres analogues de nucléosides. Ce mécanisme d'action unique en fait un outil précieux dans la recherche sur le cancer et les antiviraux .

Applications De Recherche Scientifique

3-Deazauridine 5’-triphosphate has numerous applications in scientific research, including:

Chemistry: Used as a biochemical tool to study enzyme inhibition and nucleoside metabolism.

Biology: Employed in studies of RNA synthesis and function, particularly in the context of viral replication.

Mécanisme D'action

The primary mechanism of action of 3-Deazauridine 5’-triphosphate involves the inhibition of cytidine triphosphate synthetase. This enzyme is crucial for the biosynthesis of cytidine-5’-triphosphate, a key component of RNA. By inhibiting this enzyme, 3-Deazauridine 5’-triphosphate effectively reduces the availability of cytidine-5’-triphosphate, thereby inhibiting RNA synthesis. This mechanism is particularly relevant in cancer cells, where rapid RNA synthesis is essential for cell proliferation .

Comparaison Avec Des Composés Similaires

Uridine: A naturally occurring nucleoside involved in RNA synthesis.

Cytidine: Another nucleoside that plays a crucial role in RNA and DNA synthesis.

5-Azacytidine: A nucleoside analog used in cancer therapy for its ability to inhibit DNA methylation.

Uniqueness: 3-Deazauridine 5’-triphosphate is unique due to its specific inhibition of cytidine triphosphate synthetase, which distinguishes it from other nucleoside analogs. This unique mechanism of action makes it a valuable tool in both cancer and antiviral research .

Propriétés

IUPAC Name |

[[5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUDFCHDBYVXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)

![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)

![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)